molecular formula C18H16N2O2 B2930246 3-[Methyl-[(3-oxobenzo[f]chromen-1-yl)methyl]amino]propanenitrile CAS No. 848215-35-0

3-[Methyl-[(3-oxobenzo[f]chromen-1-yl)methyl]amino]propanenitrile

Cat. No.: B2930246
CAS No.: 848215-35-0
M. Wt: 292.338
InChI Key: RIZNIODYYIYWML-UHFFFAOYSA-N
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Description

3-[Methyl-[(3-oxobenzo[f]chromen-1-yl)methyl]amino]propanenitrile is a complex organic compound with a unique structure that combines elements of benzochromene and nitrile groups

Scientific Research Applications

3-[Methyl-[(3-oxobenzo[f]chromen-1-yl)methyl]amino]propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl-[(3-oxobenzo[f]chromen-1-yl)methyl]amino]propanenitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-oxobenzo[f]chromene with methylamine and propanenitrile under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[Methyl-[(3-oxobenzo[f]chromen-1-yl)methyl]amino]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrile group, using reagents like sodium azide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or ethers.

Comparison with Similar Compounds

Similar Compounds

    3-oxobenzo[f]chromene: Shares the benzochromene core but lacks the nitrile and methylamino groups.

    Methylamino benzochromene: Similar structure but without the nitrile group.

    Propanenitrile derivatives: Compounds with similar nitrile groups but different aromatic cores.

Uniqueness

3-[Methyl-[(3-oxobenzo[f]chromen-1-yl)methyl]amino]propanenitrile is unique due to its combination of benzochromene and nitrile functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[methyl-[(3-oxobenzo[f]chromen-1-yl)methyl]amino]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-20(10-4-9-19)12-14-11-17(21)22-16-8-7-13-5-2-3-6-15(13)18(14)16/h2-3,5-8,11H,4,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZNIODYYIYWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)CC1=CC(=O)OC2=C1C3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327615
Record name 3-[methyl-[(3-oxobenzo[f]chromen-1-yl)methyl]amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663942
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

848215-35-0
Record name 3-[methyl-[(3-oxobenzo[f]chromen-1-yl)methyl]amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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